![molecular formula C18H15N3O4S2 B2432209 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097862-65-0](/img/structure/B2432209.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide, commonly referred to as FST, is a synthetic compound that has gained significant attention in scientific research. FST belongs to the class of benzothiadiazole sulfonamide compounds and has shown promising results in various research areas.
Scientific Research Applications
Synthesis and Chemical Applications
Copper/Silver-Mediated Cascade Reactions : An efficient methodology for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates has been developed, utilizing a CuCl2·2H2O/AgTFA system. This innovative synthetic protocol offers a streamlined approach to access a variety of products through a protodecarboxylation/C-S bond formation/C-O bond formation cascade, showcasing the chemical versatility and applicability of related sulfonamide compounds in organic synthesis (Li & Liu, 2014).
Biological Activities
Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives : Research on benzothiazole coupled sulfonamide derivatives has demonstrated their potential as anticonvulsant agents. One particular study synthesized and evaluated the anticonvulsant activity of these derivatives, highlighting the promising therapeutic applications of compounds with similar chemical backbones in the treatment of neurological disorders (Khokra et al., 2019).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-15(12-6-8-13(9-7-12)16-4-2-10-25-16)11-19-27(23,24)17-5-1-3-14-18(17)21-26-20-14/h1-10,15,19,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMSISHNXJJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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